molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No. B1580910
CAS RN: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrotoluene is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrotoluene consists of a benzene ring with a chlorine atom and two nitro groups attached to it .


Chemical Reactions Analysis

The nitration of o-nitrotoluene can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously, which is also the common side-reaction of toluene mononitration . This reaction is a common side-reaction in the process of toluene mononitration .


Physical And Chemical Properties Analysis

4-Chloro-3,5-dinitrotoluene is a solid with a melting point of 114 °C . It is virtually insoluble in water but dissolves in most organic solvents .

Scientific Research Applications

1. Environmental Remediation

4-Chloro-3,5-dinitrotoluene, along with other nitroaromatic compounds, has been investigated for sonochemical degradation in aqueous solutions. This process is effective in mineralizing pollutants with little formation of organic byproducts, offering an advantage over other remediation methods. The degradation includes the release of chloride and nitrate ions, indicating the breakdown of complex organic pollutants into simpler, less harmful components (Goskonda, Catallo, & Junk, 2002).

2. Industrial Synthesis and Polymerization

The dinitrotoluenes, including 4-Chloro-3,5-dinitrotoluene, are intermediates in several economically important industrial reactions, such as the continuous nitration process of trinitrotoluene (TNT). This compound's availability is restricted, making it a subject of research for synthesizing specific isomers that could lead to the formation of new polyurethanes and play a role in many polymerization processes (Paré & Bélanger, 1980).

3. Chemical Sensing and Detection

Developments in chemical sensing technologies have led to the creation of highly selective and sensitive sensors for the detection of chlorinated dinitrotoluenes. For instance, an impedimetric sensor based on molecular imprinted polymer (MIP) has been developed for detecting specific isomers, showcasing high selectivity and sensitivity in various concentrations. Such technologies are crucial in environmental monitoring and safety applications (Goud, S. M., Reddy, & Gobi, 2016).

4. Understanding Molecular Structures

The study of dinitrotoluene isomers, including 4-Chloro-3,5-dinitrotoluene, contributes to a deeper understanding of their molecular structures. This understanding is essential for various applications, including the development of explosives detection methods and the understanding of their environmental impact and degradation pathways (Asselin & Paré, 1981).

Safety And Hazards

4-Chloro-3,5-dinitrotoluene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-methyl-1,3-dinitrobenzene
Source PubChem
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InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVARRGYWIJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200617
Record name 4-Chloro-3,5-dinitrotoluene
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Molecular Weight

216.58 g/mol
Source PubChem
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Product Name

4-Chloro-3,5-dinitrotoluene

CAS RN

5264-65-3
Record name 2-Chloro-5-methyl-1,3-dinitrobenzene
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 4-chloro-3,5-dinitrotoluene
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Synthesis routes and methods

Procedure details

About 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, about 750 parts by volume of phosphorus oxychloride and about 1250 parts by volume of diethylaniline which has been dried over calcium carbonate are heated together to about 90° C. for about 21/2 hours with stirring. The reaction mixture is poured onto ice and extracted with methylene chloride, and the methylene chloride is removed in a rotary evaporator. After recrystallization from ethanol, about 65 parts of 4-chloro-3,5-dinitrotoluene of melting point of about 112° C. to about 113° C. about 70% of the theoretical yield is obtained. About 52 parts (0.24 mol) of this isolated compound are dissolved in about 500 parts by volume of toluene and added dropwise to a boiling mixture of about 180 parts of deoiled iron into about 180 parts by volume of H2O, about 280 parts by volume of toluene and about 5 parts by volume of glacial acetic acid. After about 3 hours, the reaction mixture is removed from the iron by suction filtration and then extracted with boiling toluene. The water is removed in a separating funnel and the organic phase is removed under vacuum. About 34 parts (91% of theoretical) of 4-chloro-3,5-diaminotoluene, melting point about 116° C. are obtained as white needles from 1:1 benzene/cyclohexane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JF Bunnett, H Moe, D Knutson - Journal of the American Chemical …, 1954 - ACS Publications
Rates of reactions of sodium methoxide with 4-substituted-2-nitrochlorobenzenes (I) and 4-substituted-2, 6-dinitrochloro-benzenes (II) have been determinedin order to assess the …
Number of citations: 31 pubs.acs.org
JI DeGraw, M Cory, WA Skinner - Journal of Chemical & …, 1968 - ACS Publications
In THE COURSE of a program designed to evaluate compounds for their ability to inhibit the enzyme phenylalanine hydroxylase (1) the authors were interested in the preparation of 3, 4…
Number of citations: 4 pubs.acs.org
J Forrest - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Compounds containing a m-dinitro-grouping are partly converted into derivatives of 2, 6-dinitrobiphenyl (I) and 3-nitrotriphenylamine (11) on addition to the Ullmann reaction of an iodo-…
Number of citations: 19 pubs.rsc.org
DJ Rislove, AT O'Brien… - Journal of Chemical & …, 1968 - ACS Publications
'HE COLLECTION of reliable kinetic data on reactions of etioporphyrin I and its metallo derivatives requires sub-stantial quantities of highly purified reactants. In following the …
Number of citations: 12 pubs.acs.org
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… (from sodium p-nitrothiophenoxide and 4-chloro-3 : 5-dinitrotoluene) and 4-nitrophenyl 4 : 5-… not identical with that obtained from 4-chloro-3 : 5-dinitrotoluene and the same thioaryloxide, …
Number of citations: 1 pubs.rsc.org
JC Grivas, KC Navada - The Journal of Organic Chemistry, 1974 - ACS Publications
The numbers indicate the percentage of total metalation observed at each position. These results are also explain-able in terms of the steric environment of the ortho hydro-gens and the …
Number of citations: 1 pubs.acs.org
RE Lyle, JL LaMattina - The Journal of Organic Chemistry, 1975 - ACS Publications
Roche, Nutley, NJ, Pascher Microanalytical Laboratory, Bonn, Germany, and by Heterocyclic Chemical Corp., Harrisonville, Mis-souri. Infrared spectra were determined using a Perkin-…
Number of citations: 16 pubs.acs.org
J Miller, VA Williams - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
STERIC effects associated with ortho-substituents in aromatic compounds have been known for many years, and numerous references are quoted by Hughes (Quart. Reviews, 1948, 2, …
Number of citations: 12 pubs.rsc.org
RC Hall, CS Giam - Journal of Agricultural and Food Chemistry, 1972 - ACS Publications
Although the dinitroanilines have been recognized as ZX effective preemergence herbicides for approximately-ZX-10 years (Pieczarka et al., 1961, 1962a, b), mode of action studies (…
Number of citations: 16 pubs.acs.org
J Miller - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 4-Chloro-3 : 5-dinitrotoluene was prepared in three stages from aceto-p-toluidide ; the first two stages were according to Brady, Day, and Rolt (J., 1921, 121, 521), and the last was a …
Number of citations: 12 pubs.rsc.org

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